molecular formula C18H18N4O5S B2781447 ethyl 4-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate CAS No. 1286709-38-3

ethyl 4-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate

Cat. No.: B2781447
CAS No.: 1286709-38-3
M. Wt: 402.43
InChI Key: VGZPMSLHSDHYTM-UHFFFAOYSA-N
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Description

ethyl 4-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions could potentially alter the conformation or activity of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for the treatment of various diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-2-yl)-N-phenyl-1,3-thiazole-4-carboxamide
  • 2-(1,5-dimethyl-1H-pyrrol-2-yl)-N-phenyl-1,3-thiazole-4-carboxamide
  • 2-(1H-pyrrol-2-yl)-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide

Uniqueness

ethyl 4-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate is unique due to the specific substitution pattern on the pyrrole and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups on the pyrrole ring and the methyl group on the phenyl ring can affect the compound’s steric and electronic properties, potentially leading to distinct interactions with biological targets.

Biological Activity

Ethyl 4-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate (CAS Number: 1286709-38-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C18H18N4O5S
  • Molecular Weight : 402.4 g/mol
  • Structure : The compound features a pyridazino-thiazine core with an ethyl benzoate moiety.

Antimicrobial Activity

Research has indicated that derivatives of thiazine compounds often exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against various bacterial strains.

CompoundActivityReference
Benzothiazine derivativesAntibacterial against E. coli and S. aureus
Thiazine analogsAntifungal activity

These findings suggest that this compound may possess similar antimicrobial properties.

Anticancer Activity

Thiazine derivatives have been explored for their anticancer potential. A study highlighted that certain thiazine compounds exhibited cytotoxic effects against cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest.

Study FocusCell LineIC50 (µM)Reference
Thiazine derivativesMCF-7 (breast cancer)12.5
Pyridazine analogsHeLa (cervical cancer)15.0

The potential of this compound in anticancer therapy warrants further investigation.

Mechanistic Studies

Molecular docking studies have been employed to elucidate the interaction of thiazine derivatives with biological targets such as enzymes involved in cancer progression and microbial resistance. For example:

  • Enzyme Targets : Interaction with acetylcholinesterase has been noted for some thiazine compounds.

The binding affinity and interaction patterns indicate that these compounds could serve as lead molecules for drug development targeting specific enzymes.

Case Studies

  • Antimicrobial Efficacy :
    A series of thiazine derivatives were synthesized and screened for antimicrobial activity against clinical isolates of bacteria. Results indicated that modifications to the thiazine ring significantly enhanced activity against resistant strains.
  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of various thiazine derivatives on human cancer cell lines. The results demonstrated a dose-dependent response with several compounds exhibiting potent cytotoxicity at low micromolar concentrations.

Properties

IUPAC Name

ethyl 4-[[2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-3-27-18(26)11-4-6-12(7-5-11)20-14(23)9-22-17(25)16-13(8-19-22)28-10-15(24)21(16)2/h4-8H,3,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZPMSLHSDHYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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